PTP1B Inhibitory Activity: 6,7-Dimethoxy Substitution Yields Micromolar Affinity, Distinct from Nanomolar Dithiolane Analogs
In vitro enzymatic assay data show that 6,7-dimethoxy-1-oxoisochroman-3-carboxylic acid inhibits recombinant human PTP1B with an IC50 of 1.25 × 10^4 nM (12.5 µM) [1]. This value is approximately 242-fold weaker than the most potent isochroman-3-carboxylic acid derivative reported in the literature, compound 4n (IC50 51.63 ± 0.91 nM), which carries a (R)-1,2-dithiolan-3-ylbutylcarboxamido side chain at position 7 [2]. The dimethoxy compound therefore occupies a distinct activity band that is suitable for selectivity or scaffold-hopping campaigns where nanomolar potency is not the primary objective.
| Evidence Dimension | PTP1B enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.25 × 10^4 nM (12.5 µM) |
| Comparator Or Baseline | Compound 4n (3S)-7-{4-[(3R)-1,2-dithiolan-3-yl]butylcarboxamido}-isochroman-3-carboxylic acid, IC50 = 51.63 ± 0.91 nM |
| Quantified Difference | ~242-fold difference in potency |
| Conditions | In vitro recombinant human PTP1B catalytic domain assay using pNPP substrate; absorbance readout. |
Why This Matters
This differential activity profile helps researchers decide whether to use the dimethoxy compound as a low-potency control or as a starting scaffold for fragment-based PTP1B inhibitor design.
- [1] BindingDB. Entry BDBM50574765 / CHEMBL4872765. IC50 for 6,7-dimethoxy-1-oxoisochroman-3-carboxylic acid against human PTP1B: 1.25E+4 nM. View Source
- [2] Ravikumar, P.; Narayanan, S.; Srinivasan, C. V.; Gopalan, B. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. Eur. J. Med. Chem. 2009, 44, 3709–3718. DOI: 10.1016/j.ejmech.2009.03.032. View Source
